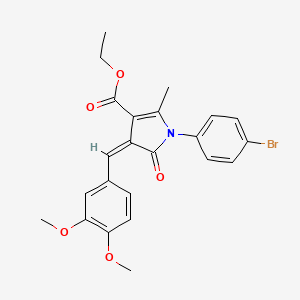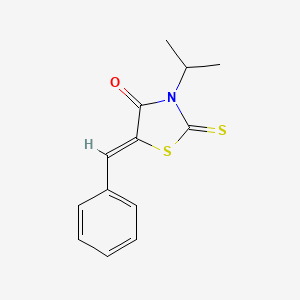
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as DCB-MeO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also inhibits cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In the brain, this compound has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation. This compound also inhibits the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations. It has low water solubility, which limits its use in aqueous assays. It also has low selectivity for specific receptors, which can lead to off-target effects.
将来の方向性
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several potential future directions. It can be used as a scaffold to design and synthesize new compounds with improved pharmacological properties. It can also be used in combination with other drugs to enhance their efficacy. In cancer research, this compound can be further studied to understand its mechanism of action and to identify its potential use in combination with other chemotherapeutic agents. In neuroscience, this compound can be further studied to understand its effects on other neurotransmitter systems and to identify its potential use in the treatment of other psychiatric disorders.
合成法
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be synthesized through a condensation reaction between 2,3-dichlorobenzaldehyde and 2-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder, which is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
科学的研究の応用
N-(2,3-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential application in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin receptors. In drug discovery, this compound has been used as a scaffold to design and synthesize new compounds with improved pharmacological properties.
特性
IUPAC Name |
(Z)-1-(2,3-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-24-17-8-3-2-7-16(17)22-9-11-23(12-10-22)21-13-14-5-4-6-15(19)18(14)20/h2-8,13H,9-12H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWUFTXCCBYJQR-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)




![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)

